Bufotenidine

Serotonin receptors Radioligand binding Receptor selectivity

Bufotenidine (5-HTQ) is a permanently charged quaternary ammonium indole alkaloid that delivers 10-fold higher affinity and selectivity for the 5-HT₃ receptor versus serotonin, with restricted blood-brain barrier penetration—making it uniquely suited for isolating peripheral 5-HT₃-mediated signaling without central confounds. Unlike bufotenine (a CNS-penetrant serotonin releaser), bufotenidine cannot be substituted without fundamentally altering receptor activation profiles. Its dual activity as a 5-HT₃ agonist and tryptaminic receptor blocker, combined with demonstrated α7 nAChR binding and well-defined HPLC-MS/MS chromatographic properties, positions it as an essential pharmacological tool for radioligand binding, electrophysiology, gastrointestinal motility studies, and as an analytical reference standard for quality control of toad venom (Chan Su) and natural product matrices.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 487-91-2
Cat. No. B1649353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBufotenidine
CAS487-91-2
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)[O-]
InChIInChI=1S/C13H18N2O/c1-15(2,3)7-6-10-9-14-13-5-4-11(16)8-12(10)13/h4-5,8-9,14H,6-7H2,1-3H3
InChIKeyHIYGARYIJIZXGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bufotenidine (CAS 487-91-2): Quaternary Tryptamine Alkaloid with Selective 5-HT₃ Receptor Agonism


Bufotenidine (5-hydroxy-N,N,N-trimethyltryptammonium; 5-HTQ) is a naturally occurring indole alkaloid and quaternary ammonium base found in the venom of toads (e.g., Bufo species) and in certain plants [1], [2]. As a permanently charged quaternary amine, it exhibits distinct physicochemical and pharmacological properties relative to its tertiary amine analogs, including restricted blood-brain barrier (BBB) penetration [2]. Bufotenidine is characterized as a selective serotonin 5-HT₃ receptor agonist and a tryptaminic receptor blocking agent [3], [4].

Why Bufotenidine Cannot Be Replaced by Bufotenine or Serotonin: A Case for Structural and Functional Specificity


Although structurally related to serotonin (5-HT) and bufotenine (N,N-dimethylserotonin), bufotenidine's permanent quaternary ammonium charge confers fundamentally different pharmacological and physicochemical behavior that precludes simple substitution [1], [2]. Unlike bufotenine, which acts as a potent serotonin releasing agent (EC₅₀ = 30.5 nM) and readily crosses the blood-brain barrier, bufotenidine is a selective 5-HT₃ receptor agonist with restricted CNS penetration, resulting in distinct peripheral vs. central activity profiles [1], [2]. Furthermore, relative to serotonin, bufotenidine demonstrates a 10-fold higher affinity for the 5-HT₃ receptor and considerable selectivity over other 5-HT receptor subtypes, rendering it a superior tool for isolating 5-HT₃-mediated effects in vitro [3]. Substitution with bufotenine or serotonin in experimental protocols would therefore yield fundamentally different receptor activation patterns and confound interpretation of both in vitro and in vivo outcomes.

Bufotenidine (5-HTQ) Quantitative Differentiation: Comparative Binding, Selectivity, and Functional Data


5-HT₃ Receptor Affinity: 10-Fold Higher than Serotonin

Bufotenidine (5-HTQ) demonstrates a 10-fold higher binding affinity for the serotonin 5-HT₃ receptor compared to the endogenous ligand serotonin (5-hydroxytryptamine, 5-HT). This enhanced affinity is coupled with considerable selectivity over other 5-HT receptor populations, distinguishing it from non-selective tryptamine derivatives [1], [2].

Serotonin receptors Radioligand binding Receptor selectivity

α7 Nicotinic Acetylcholine Receptor (nAChR) Affinity: One Order of Magnitude Lower than Bufotenine

In competitive radioligand binding experiments using neuronal α7 nicotinic acetylcholine receptors, bufotenidine (5-HTQ) exhibited an order of magnitude lower binding efficiency compared to its close structural analog bufotenine. Both compounds, however, showed higher affinity and selectivity for neuronal α7 receptors relative to muscular cholinergic receptors, with serotonin showing minimal activity [1], [2].

Nicotinic acetylcholine receptors Radioligand binding Neuronal receptors

Intestinal Motility Blockade: Unique Antagonism of Both 5-HT and Morphine-Induced Contractions

Bufotenidine uniquely blocks both serotonin (5-HT)-induced and morphine-induced contractions of the dog intestine in vivo, a property not shared by classical tryptaminergic blocking agents. In direct comparative studies, LSD-25 (lysergic acid diethylamide) and BOL (bromolysergic acid diethylamide) failed to block the effects of either 5-HT or morphine on intestinal motility [1], [2].

Gastrointestinal motility In vivo pharmacology Serotonin antagonism

Blood-Brain Barrier (BBB) Impermeability: Quaternary Amine Structure Confers Peripheral Restriction

As a permanently charged quaternary ammonium compound, bufotenidine is unable to readily cross the blood-brain barrier, in stark contrast to its tertiary amine analogs such as bufotenine and psilocin, which are centrally active hallucinogens [1], [2]. This physicochemical constraint restricts bufotenidine's pharmacological actions to peripheral tissues, including the gastrointestinal tract and peripheral nervous system [2], [3].

Blood-brain barrier Pharmacokinetics Quaternary ammonium

Optimized Research Applications for Bufotenidine Based on Quantitative Pharmacological Differentiation


In Vitro Isolation and Characterization of 5-HT₃ Receptor Pharmacology

Given its 10-fold higher affinity and selectivity for the 5-HT₃ receptor relative to serotonin [1], bufotenidine is optimally suited as a radioligand or pharmacological tool in in vitro assays (e.g., radioligand binding, electrophysiology) designed to specifically isolate and characterize 5-HT₃ receptor-mediated signaling, without interference from other 5-HT receptor subtypes. Its restricted BBB permeability further ensures that in vitro findings can be cleanly attributed to peripheral-type receptor pharmacology [2].

Peripheral Serotonergic and Opioidergic Interaction Studies in Gastrointestinal Models

Bufotenidine's unique ability to block both serotonin- and morphine-induced contractions in the dog intestine, a property not shared by LSD or BOL [3], positions it as a specific probe for investigating the mechanistic convergence of serotonergic and opioidergic pathways in the gut. This makes it particularly valuable for ex vivo or in vivo gastrointestinal motility studies focused on peristalsis, emesis, or visceral pain signaling, where central nervous system effects are undesirable [4].

Differentiation of Neuronal vs. Muscular Cholinergic Receptor Contributions

The 2017 finding that bufotenidine binds with higher affinity and selectivity to neuronal α7 nAChRs compared to muscular cholinergic receptors [5], albeit with one order of magnitude lower efficiency than bufotenine, provides a basis for its use in pharmacological experiments aimed at dissecting the relative contributions of these receptor subtypes in peripheral tissues. Its quaternary ammonium structure restricts it to peripheral sites, making it a candidate for studying α7 nAChR function in ganglia or non-neuronal cells without confounding central effects.

Analytical Reference Standard for Tryptamine Alkaloid Identification

Bufotenidine's well-defined chromatographic properties by HPLC-MS/MS [5] and its distinct mass spectrum make it a valuable analytical reference standard for the identification and quantification of indolealkylamines in complex biological matrices, such as toad venom extracts (e.g., Chan Su) or plant materials. Its presence as a marker compound can aid in the quality control and authentication of traditional medicines or natural product research materials [6].

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